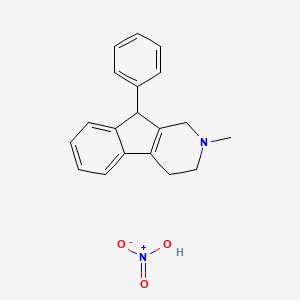

Phenindamine Nitrate

Vue d'ensemble

Description

Phenindamine, also known as Nolahist or Thephorin, is an antihistamine and anticholinergic closely related to cyproheptadine . It was developed by Hoffman-La Roche in the late 1940s . It is used to treat symptoms of the common cold and allergies, such as sneezing, itching, rashes, and hives .

Chemical Reactions Analysis

Phenindamine is an antihistamine, which means it works by blocking the effects of the naturally occurring chemical histamine in your body . Antihistamines such as phenindamine appear to compete with histamine for histamine H1-receptor sites on effector cells . The antihistamines antagonize those pharmacological effects of histamine which are mediated through activation of H1-receptor sites and thereby reduce the intensity of allergic reactions and tissue injury response involving histamine release .

Applications De Recherche Scientifique

Antihistaminic Properties

Phenindamine Nitrate, also known as thephorin, is a pyridindene derivative and has been proven to be a potent antihistaminic . It is used to treat various symptoms of allergies and the common cold .

Treatment of Allergic Reactions

Phenindamine Nitrate is used to treat sneezing, runny nose, itching, watery eyes, hives, rashes, and other symptoms of allergies . It helps to reduce the effects of the natural chemical histamine in the body .

Cold Symptom Relief

In addition to allergies, Phenindamine Nitrate is also used to alleviate symptoms of the common cold . This includes relieving runny nose, sneezing, and watery eyes .

CNS Activity

Phenindamine Nitrate has been found to have CNS (Central Nervous System) activity . This means it can affect the functioning of the brain and spinal cord, which could potentially be used in the treatment of various neurological conditions .

Nitrate Conversion

While not directly related to Phenindamine Nitrate, research on nitrates in general has shown potential for conversion processes that could be beneficial for water quality and human consumption . This could potentially open up new avenues for research on Phenindamine Nitrate.

Potential Health Risks

It’s important to note that while Phenindamine Nitrate has several beneficial applications, nitrates in general have been linked to certain health risks. For example, ingestion of drinking water with high nitrate levels has been associated with an increased risk of colorectal cancer, thyroid disease, and neural tube defects .

Mécanisme D'action

Target of Action

Phenindamine Nitrate primarily targets the Histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions and inflammatory responses. By acting on this receptor, Phenindamine Nitrate can effectively alleviate symptoms associated with allergies and the common cold .

Mode of Action

Phenindamine Nitrate functions as an antihistamine . It competes with histamine for binding to the Histamine H1 receptor sites on effector cells . By doing so, it antagonizes the pharmacological effects of histamine that are mediated through the activation of H1-receptor sites . This action reduces the intensity of allergic reactions and tissue injury responses involving histamine release .

Biochemical Pathways

The primary biochemical pathway affected by Phenindamine Nitrate is the histamine signaling pathway . Histamine, when bound to its H1 receptor, triggers a cascade of intracellular events leading to allergic symptoms. Phenindamine Nitrate, by inhibiting the binding of histamine to its receptor, decreases the normal histamine response from cells, consequently decreasing allergic symptoms .

Result of Action

The molecular and cellular effects of Phenindamine Nitrate’s action primarily involve the reduction of allergic symptoms . By blocking the effects of histamine, Phenindamine Nitrate can alleviate symptoms such as sneezing, runny nose, itching, watery eyes, hives, rashes, and other symptoms of allergies and the common cold .

Orientations Futures

Phenindamine was originally manufactured in the US by Carnrick Laboratories, and later by Amarin Pharmaceuticals . When Amarin ceased its American operations, its product line was acquired by Valeant, but they declined to resume manufacturing Nolahist . The last produced lot bore an expiration date of 10/2005, and the product is no longer available . The future of Phenindamine Nitrate will likely depend on the demand for this specific antihistamine and the feasibility of its production .

Propriétés

IUPAC Name |

2-methyl-9-phenyl-1,3,4,9-tetrahydroindeno[2,1-c]pyridine;nitric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N.HNO3/c1-20-12-11-16-15-9-5-6-10-17(15)19(18(16)13-20)14-7-3-2-4-8-14;2-1(3)4/h2-10,19H,11-13H2,1H3;(H,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPBUNUBQYZEKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C(C3=CC=CC=C23)C4=CC=CC=C4.[N+](=O)(O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90765777 | |

| Record name | Nitric acid--2-methyl-9-phenyl-2,3,4,9-tetrahydro-1H-indeno[2,1-c]pyridine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90765777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114226-44-7 | |

| Record name | Nitric acid--2-methyl-9-phenyl-2,3,4,9-tetrahydro-1H-indeno[2,1-c]pyridine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90765777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

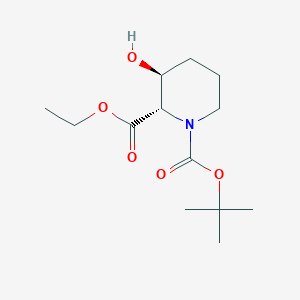

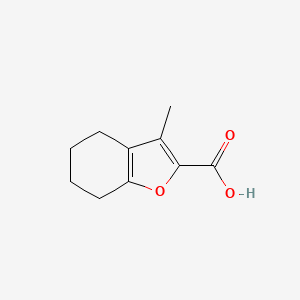

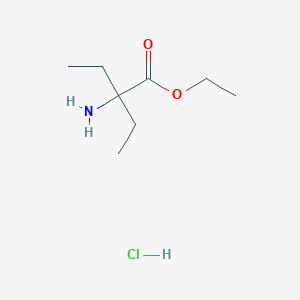

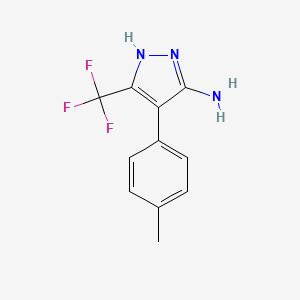

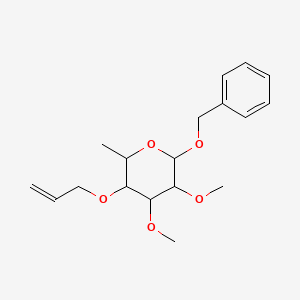

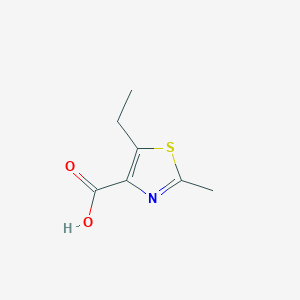

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

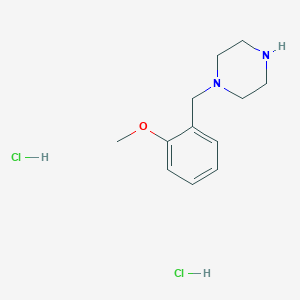

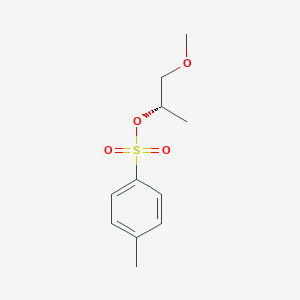

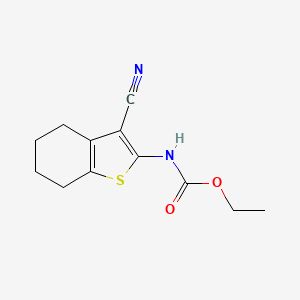

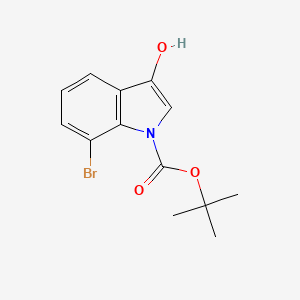

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanethiol, 2-[[1-(methylthio)-2-nitroethenyl]amino]-](/img/structure/B3319496.png)

![3-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3319520.png)